molecular formula C16H22N4O2 B3288880 tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate CAS No. 853679-59-1

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate

Cat. No.: B3288880
CAS No.: 853679-59-1
M. Wt: 302.37 g/mol
InChI Key: LMSIREGFEVCERC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2 and a molecular weight of 302.37 g/mol . It is a derivative of piperazine and indazole, which are both significant in medicinal chemistry due to their biological activities.

Preparation Methods

The synthesis of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by coupling with an indazole derivative. One common method involves the Buchwald-Hartwig coupling reaction, where 1-Boc-piperazine undergoes coupling with aryl halides . Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to antiproliferative effects, particularly in cancer cells, by inhibiting cell growth and inducing cell cycle arrest .

Comparison with Similar Compounds

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-4-5-14-12(10-13)11-17-18-14/h4-5,10-11H,6-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSIREGFEVCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737466
Record name tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853679-59-1
Record name tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-Piperazin-1-yl-1H-indazole (0.34 g, 1.3 mmol) in 1,4-dioxane (5 mL) was added 3N NaOH (0.42 mL, 1.3 mmol). After cooling to 0° C., a solution of tert-butylcarbonate (0.25 g, 1.3 mmol) in 1,4-dioxane (1 mL) was added dropwise. The reaction mixture was stirred at room temperature overnight and then poured into water and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NaHCO3, water, brine, dried and concentrated. The residue was purified by column chromatography (EtOAc:hexanes, 1:1) to give 4-(1H-Indazol-5-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.31 g, 82%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 10.01 (s, 1H), 7.80 (s, 1H), 7.42 (d, J=9.2 Hz, 1H), 7.21 (dd, J=9.2 Hz, J=2.0 Hz, 1H), 7.16 (d, J=2.0 Hz, 1H), 3.62 (m, 4H), 3.09 (m, 4H), 1.50 (s, 9H). LCMS (APCI+) m/z 303 [M+H]+; Rt=2.50 minutes.
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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